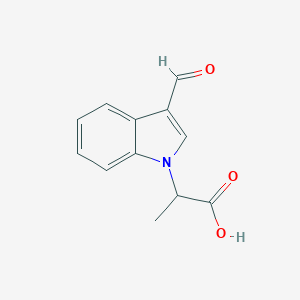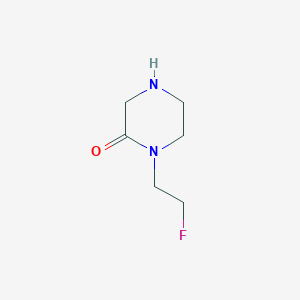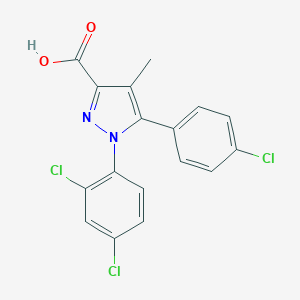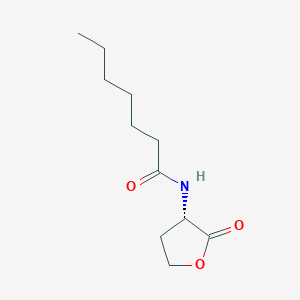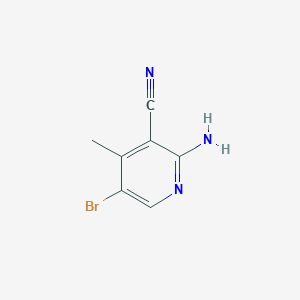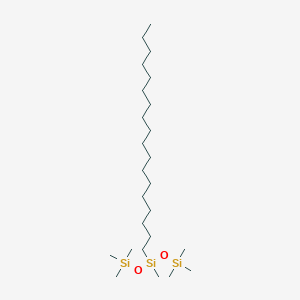![molecular formula C9H15NO3 B071809 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 176910-35-3](/img/structure/B71809.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone, also known as DOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DOA is a spirocyclic compound that contains a spiro nitrogen and an ether bridge, making it a unique compound with interesting properties. In
Mécanisme D'action
The exact mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a role in regulating anxiety and seizures. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is thought to enhance the activity of GABA by binding to the benzodiazepine site on the GABA receptor, leading to an increase in the inhibitory effects of GABA.
Effets Biochimiques Et Physiologiques
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity, increase sleeping time, and decrease anxiety-like behavior. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has also been found to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is that it has been shown to have a low toxicity profile in animal studies. This makes it a potentially safe compound to use in lab experiments. However, one limitation is that its effects on humans are not well understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are a number of future directions for research on 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. More research is needed to determine its safety and efficacy in humans, as well as the optimal dosage and administration route. Another area of interest is its potential use as a research tool to study the mechanisms of GABAergic neurotransmission. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone could be used to study the effects of GABA receptor modulation on anxiety and seizures, as well as other neurological disorders. Overall, 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a promising compound with potential applications in scientific research.
Méthodes De Synthèse
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone can be synthesized using a variety of methods, including the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate, followed by the reaction with ethyl chloroacetate. Another method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate and ethyl chloroacetate simultaneously. These methods have been optimized to produce 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone with high yields and purity.
Applications De Recherche Scientifique
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal studies, making it a potential candidate for the treatment of anxiety disorders. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
Numéro CAS |
176910-35-3 |
|---|---|
Nom du produit |
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-8(11)10-4-2-9(3-5-10)12-6-7-13-9/h2-7H2,1H3 |
Clé InChI |
JCOXNZIRVHDDAM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2(CC1)OCCO2 |
SMILES canonique |
CC(=O)N1CCC2(CC1)OCCO2 |
Synonymes |
1,4-Dioxa-8-azaspiro[4.5]decane, 8-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
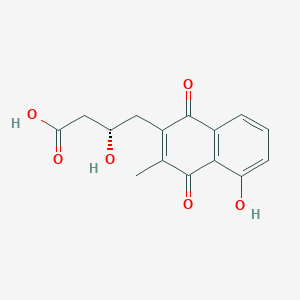
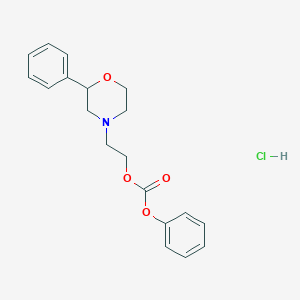
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
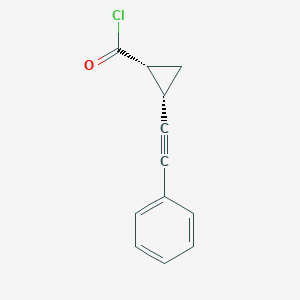
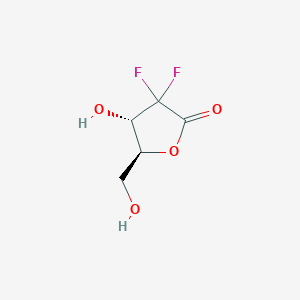
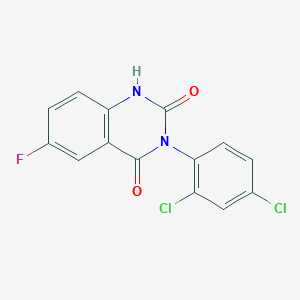
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)
